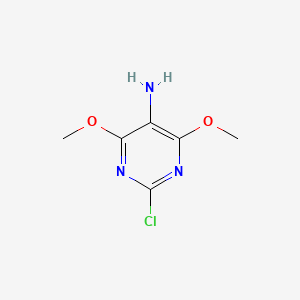

2-chloro-4,6-dimethoxy-5-Pyrimidinamine

Vue d'ensemble

Description

2-Chloro-4,6-dimethoxypyrimidin-5-amine is a chemical compound with the CAS Number: 444151-94-4 . It has a molecular weight of 189.6 and its IUPAC name is 2-chloro-4,6-dimethoxy-5-pyrimidinamine .

Synthesis Analysis

2-Chloro-4,6-dimethoxypyrimidine is a useful reactant for the synthesis of polycyclic fused and spiro-aminopyridines . A series of 2-anilinopyrimidines including novel derivatives has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .Molecular Structure Analysis

The InChI code for 2-chloro-4,6-dimethoxy-5-pyrimidinamine is 1S/C6H8ClN3O2/c1-11-4-3 (8)5 (12-2)10-6 (7)9-4/h8H2,1-2H3 . The molecular structure can be represented by the SMILES string COc1cc (OC)nc (Cl)n1 .Chemical Reactions Analysis

The reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions leads to the formation of 2-anilinopyrimidines . The substituents had a significant impact on the course and efficiency of the reaction .Physical And Chemical Properties Analysis

2-Chloro-4,6-dimethoxypyrimidin-5-amine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique

- Details : It facilitates peptide bond formation during solid-phase peptide synthesis, aiding in the creation of custom peptides for biological and pharmaceutical research .

- Details : Coupling 2-Chloro-4,6-dimethoxypyrimidin-5-amine with N-methylmorpholine in tetrahydrofuran leads to the formation of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, which finds applications in organic synthesis .

- Details : These phases are used in capillary electrochromatography to separate pyrimidine derivatives, including 2-Chloro-4,6-dimethoxypyrimidin-5-amine, providing insights into their behavior and interactions .

- Details : The compound crystallizes in space group P2₁/n and exhibits a symmetrical structure. Such studies contribute to understanding molecular arrangements and intermolecular forces .

- Details : Chemists use it to construct more complex molecules, such as pharmaceutical intermediates or functional materials, by modifying its chemical structure .

- Details : Studies may focus on its potential as an enzyme inhibitor, receptor ligand, or antimicrobial agent. Investigating its interactions with biological targets provides valuable insights for drug discovery .

Peptide Coupling Agent

Synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride

Capillary Electrochromatographic Separations

Crystal Structure Studies

Building Blocks in Organic Synthesis

Biological Activity Investigations

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that aminopyrimidine derivatives, which this compound is a part of, have attracted extensive attention in molecular biology . They are often used as versatile intermediates in organic synthesis and are known for their bactericidal action .

Biochemical Pathways

Given its classification as an aminopyrimidine derivative, it’s plausible that it may interact with pathways involving pyrimidine metabolism or synthesis .

Result of Action

As an aminopyrimidine derivative, it’s known to have bactericidal action , suggesting it may lead to the death of bacterial cells.

Propriétés

IUPAC Name |

2-chloro-4,6-dimethoxypyrimidin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O2/c1-11-4-3(8)5(12-2)10-6(7)9-4/h8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRMQCPKYCVJAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC(=N1)Cl)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-4,6-dimethoxy-5-Pyrimidinamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methylphenyl)sulfonyl]-3-pyridinylamine](/img/structure/B3137911.png)

![2-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid](/img/structure/B3137920.png)

![2-[[4-[(4-iodophenyl)sulfamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B3137921.png)